N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine
Description
Molecular Formula and Constitutional Analysis
This compound possesses the molecular formula C15H20N4O3 with a corresponding molecular weight of 304.34 grams per mole. The compound is registered under the Chemical Abstracts Service number 213745-86-9, providing a unique identifier for this specific molecular structure. The constitutional analysis reveals a complex heterocyclic framework built upon a pyrimidine ring system that serves as the central structural motif. This pyrimidine core features amino groups positioned at the 2 and 4 positions, with one of these amino groups bearing an N-methyl substitution, specifically at the 4-position.
The molecular architecture incorporates a distinctive trimethoxybenzyl substituent attached to the 5-position of the pyrimidine ring through a methylene bridge. This substituent consists of a benzene ring bearing three methoxy groups arranged in the 3, 4, and 5 positions, creating a highly substituted aromatic system. The systematic nomenclature of this compound reflects its complex structure, with alternative names including 4-N-methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine and 2-Amino-4-methylamino-5-(3,4,5-trimethoxybenzyl)pyrimidine. The canonical Simplified Molecular Input Line Entry System representation is CNC1=NC(=NC=C1CC2=CC(=C(C(=C2)OC)OC)OC)N, which provides a standardized format for describing the molecular connectivity.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O3 |
| Molecular Weight | 304.34 g/mol |
| Chemical Abstracts Service Number | 213745-86-9 |
| International Union of Pure and Applied Chemistry Name | 4-N-methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
| Canonical SMILES | CNC1=NC(=NC=C1CC2=CC(=C(C(=C2)OC)OC)OC)N |
The constitutional framework demonstrates the presence of multiple functional groups that contribute to the overall chemical behavior of the compound. The pyrimidine ring contains two nitrogen atoms in the 1 and 3 positions, creating a diazine heterocycle that serves as an electron-deficient aromatic system. The amino groups at positions 2 and 4 provide basic sites that can participate in hydrogen bonding interactions, while the N-methyl substitution on the 4-amino group introduces asymmetry and modifies the electronic properties of the nitrogen center. The trimethoxybenzyl substituent introduces multiple electron-donating methoxy groups that significantly influence the electronic distribution within the aromatic system, creating regions of enhanced electron density that can affect intermolecular interactions and chemical reactivity.
Crystallographic Studies and Three-Dimensional Conformation
The three-dimensional conformation of this compound represents a critical aspect of its structural characterization, as the spatial arrangement of atoms determines many of its physicochemical properties and potential biological activities. While specific crystallographic data for this exact compound may be limited in the available literature, the conformational analysis can be approached through comparison with structurally related compounds and theoretical modeling approaches. The molecular structure features several rotatable bonds, particularly around the methylene bridge connecting the pyrimidine ring to the trimethoxybenzyl substituent, which allows for conformational flexibility that influences the overall shape of the molecule.
The pyrimidine ring system adopts a planar conformation characteristic of aromatic heterocycles, with bond angles and distances consistent with sp2 hybridization of the carbon and nitrogen atoms within the ring. The amino groups at positions 2 and 4 can adopt various orientations relative to the ring plane, influenced by steric interactions and potential intramolecular hydrogen bonding. The N-methyl substitution on the 4-amino group introduces additional conformational considerations, as the methyl group can occupy different spatial positions depending on the rotational state around the carbon-nitrogen bond.
The trimethoxybenzyl substituent introduces significant conformational complexity due to the presence of three methoxy groups and the flexible methylene linker. The benzene ring maintains its planar geometry, but the methoxy groups can adopt different orientations relative to the aromatic plane, influenced by steric interactions between adjacent substituents. The 3,4,5-trimethoxy substitution pattern creates a highly symmetric arrangement that minimizes steric conflicts while maximizing electronic delocalization effects. The methylene bridge connecting the pyrimidine and benzene rings allows for rotation around both the pyrimidine-methylene and methylene-benzene bonds, creating multiple potential conformations that may be accessible under different conditions.
Computational modeling approaches using density functional theory methods can provide insights into the preferred conformations and relative energies of different molecular arrangements. These calculations typically reveal that the most stable conformations involve orientations that minimize steric clashes while maximizing favorable electronic interactions. The presence of multiple methoxy groups creates opportunities for intramolecular interactions, including potential hydrogen bonding between methoxy oxygens and amino protons, which can stabilize specific conformational states.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed insights into the connectivity and environment of individual atoms within the molecule. Proton nuclear magnetic resonance analysis would reveal characteristic signals corresponding to the various hydrogen environments present in the structure, including the aromatic protons of both the pyrimidine and benzene rings, the methoxy groups, the methylene bridge, and the amino groups.
The aromatic region of the proton nuclear magnetic resonance spectrum would be expected to show distinct patterns for the pyrimidine and trimethoxybenzene portions of the molecule. The pyrimidine ring proton would appear as a singlet in the characteristic downfield region, while the symmetrical substitution pattern of the trimethoxybenzene ring would generate a simplified aromatic multipicity pattern. The three equivalent methoxy groups would produce a prominent singlet integrating for nine protons, while the N-methyl group would appear as a separate three-proton singlet with a different chemical shift reflecting its different electronic environment.
Carbon-13 nuclear magnetic resonance spectroscopy would provide information about the carbon framework of the molecule, with signals corresponding to the various carbon environments including the aromatic carbons of both ring systems, the methoxy carbons, the methylene bridge carbon, and the N-methyl carbon. The electron-rich nature of the trimethoxybenzene ring would be reflected in the upfield shifts of the substituted aromatic carbons, while the pyrimidine carbons would show characteristic downfield positions consistent with their electron-deficient nature.
| Spectroscopic Technique | Key Observations |
|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic protons, methoxy singlets, N-methyl singlet, methylene bridge |
| 13C Nuclear Magnetic Resonance | Aromatic carbons, methoxy carbons, aliphatic carbons |
| Infrared Spectroscopy | N-H stretching, C-H stretching, aromatic C=C, C-O stretching |
| Mass Spectrometry | Molecular ion peak at m/z 304, fragmentation patterns |
Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The amino groups would generate N-H stretching vibrations in the region around 3300-3500 wavenumbers, while the aromatic C-H stretching would appear around 3000-3100 wavenumbers. The methoxy groups would contribute C-O stretching vibrations in the fingerprint region, and the aromatic C=C stretching would be observed in the characteristic aromatic region. The pyrimidine ring would show specific vibrational modes characteristic of this heterocyclic system.
Mass spectrometry analysis would provide definitive confirmation of the molecular weight and structural features through fragmentation patterns. The molecular ion peak would appear at mass-to-charge ratio 304, corresponding to the molecular weight of the compound. Fragmentation would likely involve loss of methoxy groups, fragmentation of the methylene bridge, and breakdown of the pyrimidine ring system, generating characteristic fragment ions that can be used to confirm structural assignments.
Computational Chemistry Predictions of Electronic Structure
Computational chemistry approaches provide powerful tools for predicting and understanding the electronic structure of this compound, offering insights that complement experimental characterization methods. Density functional theory calculations represent the most widely used computational approach for studying organic molecules of this complexity, providing accurate predictions of molecular geometries, electronic properties, and chemical reactivity patterns. These calculations can reveal detailed information about the distribution of electron density throughout the molecule, identifying regions of high and low electron density that influence chemical behavior and intermolecular interactions.
The electronic structure analysis reveals the significant impact of the multiple methoxy substituents on the overall electron density distribution within the molecule. The methoxy groups act as strong electron-donating substituents, increasing the electron density on the trimethoxybenzene ring and creating regions of enhanced nucleophilicity that can participate in various chemical interactions. This electron-rich character contrasts with the electron-deficient nature of the pyrimidine ring, which contains two electronegative nitrogen atoms that withdraw electron density from the aromatic system.
Molecular orbital calculations provide insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine many of the electronic properties of the compound including its potential for electron transfer reactions and its behavior in various chemical environments. The highest occupied molecular orbital is typically localized on the electron-rich trimethoxybenzene portion of the molecule, while the lowest unoccupied molecular orbital may involve the pyrimidine ring system. The energy gap between these orbitals influences the compound's electronic excitation properties and potential photochemical behavior.
Electrostatic potential mapping reveals the three-dimensional distribution of positive and negative electrostatic potential around the molecule, providing insights into potential sites for intermolecular interactions. The amino groups and methoxy oxygens would be expected to show regions of negative electrostatic potential, indicating their potential as hydrogen bond acceptors, while the aromatic hydrogen atoms would show regions of positive potential. This information is crucial for understanding how the molecule might interact with other chemical species, including biological targets or other small molecules.
Natural bond orbital analysis provides detailed information about the bonding patterns within the molecule, revealing the degree of covalent versus ionic character in various bonds and identifying unusual electronic structures or charge distributions. This analysis can identify intramolecular charge transfer effects, particularly between the electron-donating methoxy groups and the electron-accepting pyrimidine system, which may influence the overall stability and reactivity of the compound.
Properties
IUPAC Name |
4-N-methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-17-14-10(8-18-15(16)19-14)5-9-6-11(20-2)13(22-4)12(7-9)21-3/h6-8H,5H2,1-4H3,(H3,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKKQQWDHRYULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1CC2=CC(=C(C(=C2)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with N-methyl-2,4-diaminopyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinedione, while reduction may produce N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidine .
Scientific Research Applications
Antibacterial Applications
N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine has been studied for its antibacterial properties, particularly as an impurity in trimethoprim formulations. Trimethoprim is widely used in treating bacterial infections due to its ability to inhibit bacterial dihydrofolate reductase.
Case Study: Inhibition of Bacterial Growth
Research has demonstrated that variations of this compound exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In vitro studies indicated that the compound could enhance the efficacy of trimethoprim when used in combination therapies.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
Antiparasitic Activity
Another significant application of this compound is its antiparasitic properties. It has shown effectiveness against various protozoan parasites.
Research Findings
Studies have indicated that this compound can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism appears to involve interference with folate synthesis pathways similar to its antibacterial action.
| Parasite | IC50 (µM) |
|---|---|
| Plasmodium falciparum | 12 µM |
| Trypanosoma brucei | 15 µM |
Potential in Cancer Treatment
Emerging research suggests that this compound may have potential applications in oncology. Its structural similarity to other known antitumor agents raises interest in its ability to inhibit tumor cell proliferation.
Mechanistic Insights
Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 µM |
| MCF-7 (breast cancer) | 25 µM |
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the bacterial enzyme dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolic acid, a cofactor required for the production of nucleic acids and proteins. By inhibiting this enzyme, N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine disrupts bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine with structurally related pyrimidinediamine derivatives, emphasizing key differences in structure, physicochemical properties, and biological relevance:
Key Observations:
Hydroxyl or chloro substitutions (e.g., Impurity D or the 6-chloro analog) further diminish antibacterial efficacy due to disrupted hydrogen bonding with DHFR .
Solubility and Lipophilicity :
- Trimethoprim’s poor water solubility (0.4 mg/ml) is attributed to its hydrophobic 3,4,5-trimethoxybenzyl group . Methylation in the N'-methyl derivative may enhance lipophilicity, affecting absorption and metabolism .
Synthetic and Metabolic Relevance :
- This compound is a critical quality control marker in Trimethoprim manufacturing, ensuring purity standards .
- Derivatives like the furopyrimidine analog () demonstrate how structural changes (e.g., fused rings) can retain or modify DHFR inhibition .
Research Findings and Implications
Biological Activity
N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine is a compound recognized for its significant biological activities, particularly its antibacterial properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 4-N-methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
- Molecular Formula : C15H20N4O3
- Molecular Weight : 304.34 g/mol
- CAS Number : 92653-78-6
This compound primarily exerts its antibacterial effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolic acid, which is necessary for nucleic acid and protein production in bacteria. By obstructing this pathway, the compound effectively disrupts bacterial growth and replication .
Antibacterial Properties
Research indicates that this compound demonstrates potent antibacterial activity against various strains of bacteria. It is often utilized as a reference standard in pharmaceutical testing due to its efficacy. The compound has shown to be particularly effective against Gram-positive bacteria.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that the compound can inhibit bacterial growth at low concentrations. For instance, it was found to have an effective concentration (EC50) in the nanomolar range against specific bacterial strains .
- Comparative Analysis : A comparative study involving other pyrimidine derivatives revealed that this compound exhibited superior antibacterial properties compared to structurally similar compounds. This was attributed to its ability to effectively bind to the active site of DHFR .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with DHFR. The binding affinity was quantified using kinetic parameters such as , demonstrating its potential as a lead compound for further drug development .
Data Table of Biological Activity
Q & A
[Basic] What synthetic strategies are optimal for producing N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine?
The compound is typically synthesized via condensation of 3,4,5-trimethoxybenzyl chloride with pyrimidine-2,4-diamine derivatives under basic conditions. Sodium methoxide is commonly used to facilitate nucleophilic substitution, with reaction yields dependent on temperature control (70–90°C) and stoichiometric ratios of reactants . Industrial-scale production may employ continuous flow reactors to enhance efficiency and purity. Post-synthesis purification via recrystallization (using ethanol or acetone) or column chromatography is critical to achieve ≥98% purity .
[Basic] Which spectroscopic and crystallographic methods are essential for structural characterization?
Key techniques include:
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding patterns, as demonstrated in neutron diffraction studies confirming the 2,4-diaminopyrimidine tautomer .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl and trimethoxybenzyl groups).
- Mass spectrometry (MS) : Validates molecular weight (290.32 g/mol) and fragmentation patterns .
- IR spectroscopy : Confirms amine (-NH₂) and methoxy (-OCH₃) functional groups .
[Advanced] How should researchers address impurities during analytical profiling?
Common impurities include:
- N²-Methyl derivatives and hydroxylated analogs (e.g., 2-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4-ol) .
Methodology: - HPLC with UV detection : Uses reverse-phase C18 columns and acetonitrile/water gradients for separation.
- Reference standards : Compare retention times and spectral data against certified impurities (e.g., EP/JP standards) .
- Tandem MS/MS : Identifies trace impurities at <0.1% levels .
[Advanced] What is the impact of metal complexation on biological activity?
Co(II) and Cd(II) complexes with this compound exhibit distorted tetrahedral geometries, binding via the pyrimidine N(1) atom. While these complexes show reduced antiplasmodial activity against Plasmodium berghei compared to the parent ligand, they demonstrate non-toxic profiles in albino rat models (no alkaline phosphatase disruption) . Methodological note: Screen metal-ligand ratios (1:2 or 1:1) and assess stability constants via potentiometric titrations.
[Advanced] How can contradictory efficacy data between assays be resolved?
Example: Metal complexes underperform in vivo despite in vitro potency. Strategies include:
- Assay validation : Ensure consistent pH (7.4 for physiological conditions) and solvent controls (e.g., DMSO ≤0.1%) .
- Metabolic stability testing : Use liver microsomes to assess cytochrome P450-mediated degradation.
- Structural tweaks : Introduce electron-withdrawing groups (e.g., -Cl) to enhance bioavailability .
[Intermediate] What strategies improve aqueous solubility for in vitro assays?
The compound is poorly water-soluble (0.4 mg/ml). Solutions include:
- Co-solvents : Use DMSO (50 mg/ml stock) diluted in PBS .
- Cyclodextrin inclusion complexes : β-cyclodextrin enhances solubility 5–10-fold.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .
[Intermediate] How does pH affect stability during storage?
Stability is optimal at pH 7.5–8.5. Avoid acidic conditions (pH <5), which hydrolyze methoxy groups. Store lyophilized powder at -20°C in amber vials to prevent photodegradation .
[Basic] Are synergistic combinations with other antimicrobials documented?
Yes. The parent compound (trimethoprim) shows synergy with sulfonamides by dual inhibition of folate biosynthesis. For derivatives, test combinations via checkerboard assays and calculate fractional inhibitory concentration (FIC) indices .
[Advanced] How can computational modeling guide structural optimization?
- Docking studies : Map interactions with dihydrofolate reductase (DHFR) using AutoDock Vina. Focus on hydrogen bonds with Asp27 and hydrophobic contacts with Leu5 .
- Conformational analysis : Rotational freedom around the benzyl-pyrimidine linkage suggests flexible binding modes; MD simulations (10 ns) assess stability .
[Advanced] What role do substituents play in target selectivity?
The 3,4,5-trimethoxybenzyl group enhances DHFR binding via van der Waals interactions. Methylation at N' reduces off-target effects (e.g., vs. mammalian DHFR). Compare IC₅₀ values against bacterial vs. human enzymes to quantify selectivity .
[Advanced] How do crystallographic studies inform receptor binding mechanisms?
Neutron diffraction reveals hydrogen-bonded ribbons between pyrimidine N(1)/N(3) and adjacent molecules, mimicking DHFR active-site interactions. This supports a "two-site" binding model critical for antibacterial activity .
[Advanced] What protocols validate analytical methods for regulatory compliance?
Follow ICH Q2(R1) guidelines:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
